STn Epitope - 114661-01-7

STn Epitope

Catalog Number: EVT-374699
CAS Number: 114661-01-7
Molecular Formula: C22H37N3O16
Molecular Weight: 599.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The Sialyl-Tn antigen (STn) is a tumor-associated carbohydrate antigen (TACA) []. It belongs to the class of mucins, specifically a short O-glycan structure []. STn is characterized by a sialic acid residue (N-acetylneuraminic acid, Neu5Ac) α2,6-linked to N-acetylgalactosamine (GalNAc) α-O-linked to serine (Ser) or threonine (Thr) residues of proteins [, ]. This simple structure distinguishes it from more complex and elongated glycans found on healthy cells [].

STn plays a critical role in scientific research as a biomarker for various cancers []. Its overexpression is observed in a wide range of epithelial cancers, including gastric, colorectal, ovarian, and breast cancers, and is often associated with poor prognosis [, , ]. This association makes it a promising target for cancer diagnosis, prognosis, and immunotherapy development [, , ].

Source and Classification

Sialyl-Tn epitopes are primarily derived from mucin-type glycoproteins, particularly MUC1, which are overexpressed in many epithelial tumors. The expression of STn is often associated with malignancy and poor prognosis in cancers such as breast, ovarian, and pancreatic cancers. The classification of STn falls under glycan structures, specifically as an O-glycan modification on proteins.

Synthesis Analysis

The synthesis of the Sialyl-Tn epitope involves several enzymatic steps, primarily facilitated by specific glycosyltransferases. The key enzyme responsible for the addition of the sialic acid residue is ST6GalNAc I, which transfers a sialic acid from cytidine monophosphate-sialic acid to the N-acetylgalactosamine residue.

Technical Details

  1. Substrate Preparation: The synthesis begins with the preparation of glycopeptides containing N-acetylgalactosamine attached to serine or threonine residues.
  2. Enzymatic Reaction: The reaction typically occurs under controlled conditions (e.g., pH 6.0) at 37°C, with varying concentrations of substrates and enzymes to optimize yield.
  3. Yield Optimization: Studies have shown that increasing enzyme concentration or extending reaction time can significantly enhance the yield of STn glycopeptides, with reported yields reaching up to 70% under optimal conditions .
Molecular Structure Analysis

The molecular structure of the Sialyl-Tn epitope consists of:

  • Core Structure: A core N-acetylgalactosamine linked to a serine or threonine.
  • Sialic Acid Addition: An alpha-2,6-linked sialic acid moiety attached to the N-acetylgalactosamine.

Structural Data

  • Molecular Formula: C_14H_23N_1O_10S (for the complete STn structure).
  • Molecular Weight: Approximately 365 Da.
  • 3D Structure: The spatial arrangement allows for specific interactions with antibodies and lectins, facilitating its role as an antigen .
Chemical Reactions Analysis

The chemical reactions involving Sialyl-Tn primarily include:

  1. Glycosylation Reactions: Catalyzed by glycosyltransferases like ST6GalNAc I.
  2. Hydrolysis: Under certain conditions, STn can undergo hydrolysis leading to the release of sialic acid or N-acetylgalactosamine.
  3. Antigen-Antibody Interactions: STn epitopes can react with specific monoclonal antibodies, which are used in diagnostic assays and therapeutic applications.

Reaction Parameters

  • Temperature: Typically maintained at 37°C for optimal enzyme activity.
  • pH Levels: Enzymatic reactions are often conducted at pH levels around 6.0–7.5.
Mechanism of Action

The mechanism of action of Sialyl-Tn involves its interaction with cell surface receptors and immune cells:

  • Tumor Progression: STn expression is associated with tumor progression; it alters cell signaling pathways that promote malignancy.
  • Immune Evasion: By presenting itself on cancer cells, STn can inhibit immune recognition and response, allowing tumors to evade destruction by immune cells.

Relevant Data

Research indicates that overexpression of STn leads to significant morphological changes in cancer cells, including altered migration patterns and impaired adhesion properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Sialyl-Tn include:

Analytical Techniques

Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to analyze the structure and purity of synthesized STn glycopeptides .

Applications

Sialyl-Tn has significant implications in cancer research and therapy:

  1. Biomarker Development: Due to its overexpression in various cancers, STn serves as a potential biomarker for early diagnosis and prognosis.
  2. Therapeutic Targeting: Anti-STn antibodies are being developed for targeted therapies against tumors expressing this epitope.
  3. Vaccine Development: Research into using STn as a component in cancer vaccines is ongoing, aiming to elicit an immune response against tumor cells expressing this antigen .
Introduction to the STn Epitope in Cancer Biology

Historical Discovery and Early Characterization of STn

The Sialyl-Thomsen-nouveau (STn) epitope emerged as a significant tumor-associated carbohydrate antigen following its identification in the early 1980s. Initial characterization utilized monoclonal antibody B72.3, generated by immunizing mice with membrane fractions of human breast cancer metastases. This antibody exhibited specific reactivity against adenocarcinoma cells but minimal binding to normal tissues, suggesting a cancer-restricted expression pattern [1] [2]. The antigen recognized by B72.3 was subsequently purified and chemically identified as a sialylated O-linked glycan with the structure Neu5Acα2-6GalNAcα-O-Ser/Thr [2]. Parallel investigations by immunologists including Georg Springer established STn as part of a broader family of tumor-associated carbohydrate antigens resulting from aberrant glycosylation in epithelial cancers. By 1984, clinical studies confirmed STn's presence in over 80% of carcinomas, correlating its expression with metastatic progression and poor survival outcomes [2] [10]. These foundational discoveries positioned STn as a compelling target for diagnostic and therapeutic development.

Table 1: Key Monoclonal Antibodies Used in STn Characterization

AntibodyImmunogen SourceIsotypeEpitope Specificity
B72.3Breast cancer metastasisImmunoglobulin G1Clustered STn
TKH2Ovine submaxillary mucinImmunoglobulin GMonomeric STn
HB-STn1Ovine submaxillary mucinImmunoglobulin G1Not specified
MLS102LS180 colonic cancer cellsImmunoglobulin GClustered STn

Structural Definition: Neu5Acα2-6GalNAcα-O-Ser/Thr as a Pan-Carcinoma Antigen

The STn epitope is biochemically defined as the disaccharide N-acetylneuraminic acid (sialic acid) α-2,6-linked to N-acetylgalactosamine (GalNAc), which is α-O-linked to serine or threonine residues of carrier proteins (Neu5Acα2-6GalNAcα-O-Ser/Thr). This structure represents a biosynthetic intermediate in O-glycan processing that is truncated due to disrupted glycosylation pathways in carcinomas [2] [10]. Two distinct configurations exist:

  • Monomeric STn: Single disaccharide units recognized by antibodies such as TKH2
  • Clustered STn: Multivalent arrays (typically 3+ repeats) preferentially bound by B72.3 and MLS102 [3]

STn biosynthesis occurs primarily through the action of ST6 N-acetylgalactosaminide alpha-2,6-sialyltransferase 1 (ST6GalNAc1), which competes with core-glycosylating enzymes. Its expression is potentiated by:

  • Mutations or epigenetic silencing of COSMC (core 1 β3-galactosyltransferase-specific molecular chaperone), essential for normal O-glycan elongation [2] [10]
  • Golgi compartment disorganization leading to mislocalization of glycosyltransferases [10]
  • Overexpression of ST6GalNAc1 in malignant tissues [2]

The epitope’s cancer specificity arises from near-absence in healthy adult tissues, with only trace expression reported in specialized gastrointestinal epithelial cells. This distinguishes STn from related antigens like Thomsen-Friedenreich (T antigen), which shows broader tissue distribution [5] [6].

Prevalence Across Epithelial Cancers: Esophageal, Pancreatic, Breast, and Ovarian Carcinomas

STn exhibits a pan-carcinoma expression profile, though prevalence varies significantly among cancer types and stages. Comprehensive immunohistochemical mapping using monoclonal antibodies reveals:

Table 2: STn Prevalence in Human Carcinomas

Cancer TypePrevalence RangeAssociation with Clinicopathological Features
Colorectal80%Correlates with advanced TNM stage and lymph node metastasis
Pancreatic53-56%Higher in stage II vs. stage I ductal adenocarcinoma
Gastric>75%Linked to poor differentiation and peritoneal metastasis
Breast30-80%Associated with triple-negative subtype and reduced survival
Ovarian60-85%Predicts chemoresistance and shorter progression-free survival
Esophageal>70%Correlates with squamous cell carcinoma progression
Lung40-60%More frequent in adenocarcinomas than squamous cell carcinomas

Pancreatic carcinomas demonstrate particularly prominent STn expression. Recent analysis of patient-derived xenograft models shows consistent STn retention across engraftment generations, confirming stability as a therapeutic target. In pancreatic ductal adenocarcinoma, STn positivity increases significantly from stage I (localized) to stage II (locally advanced) tumors [4] [11].

Breast carcinomas exhibit subtype-specific variation, with highest prevalence in hormone receptor-negative tumors. Ductal carcinomas in situ show stronger expression than invasive counterparts, suggesting a role in early malignant transformation [7] [10].

Ovarian carcinomas display STn in 85% of mucinous subtypes and 60% of serous carcinomas. Serum STn levels (>38 U/mL) serve as independent prognostic indicators, correlating with reduced overall survival [10] [12].

The consistent overexpression across epithelial malignancies—contrasted with absence in mesenchymal and neural tumors—establishes STn as a defining molecular feature of carcinoma biology. Its early emergence in premalignant lesions (e.g., colonic polyps, pancreatic intraepithelial neoplasia) further supports its utility as a target for early interception strategies [5] [10].

Properties

CAS Number

114661-01-7

Product Name

STn Epitope

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C22H37N3O16

Molecular Weight

599.5 g/mol

InChI

InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1

InChI Key

RMINQIRDFIBNLE-NNRWGFCXSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O

Synonyms

Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine;

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.